![molecular formula C10H8BrF3O B2584160 1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-ol CAS No. 1532293-36-9](/img/structure/B2584160.png)
1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-ol
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Overview
Description
“1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-ol” is a chemical compound with the molecular formula C10H8BrF3O . It has a molecular weight of 281.07 g/mol . The compound is typically stored at -10°C and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H8BrF3O/c11-8-2-1-6 (10 (12,13)14)5-7 (8)9 (15)3-4-9/h1-2,5,15H,3-4H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at -10°C . It has a molecular weight of 281.07 g/mol .Scientific Research Applications
Synthesis of Trifluoromethyl-substituted Cyclopropanes
The utility of 1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-ol in scientific research is highlighted by its role in the stereoselective synthesis of trifluoromethyl-substituted polyfunctionalized cyclopropanes. This method has been applied to the synthesis of complex molecules such as (+/-)-trans-trifluoronorcoronamic acid, showcasing the compound's significance in organic synthesis and the development of novel chemical entities (Jiang, Zhang, & Xiong, 2003).
Advancements in Cyclopropanation Techniques
Research into the synthesis of cyclopropanes and cyclopropanols has significantly benefited from compounds like this compound. Innovations in cyclopropanation techniques have been achieved, enhancing the efficiency and yield of these valuable structures in organic chemistry. This progress is crucial for the preparation of molecules with potential pharmaceutical applications (Kadikova et al., 2015).
Development of Fluorinated Ketones
The conversion of carboxylic esters into distally fluorinated ketones through ring cleavage of cyclopropanol intermediates demonstrates the compound's versatility. Such transformations are pivotal in synthesizing fluorinated ketones, which are valuable in medicinal chemistry and agrochemical research. This application underscores the compound's role in introducing fluorine atoms into organic molecules, a key strategy in enhancing the biological activity of pharmaceuticals (Konik et al., 2017).
Synthesis of Antimicrobial Agents
The synthesis of substituted phenyl azetidines, showcasing potential as antimicrobial agents, further exemplifies the application of this compound in drug discovery. Such research is fundamental to developing new treatments for microbial infections, highlighting the compound's importance in the synthesis of bioactive molecules (Doraswamy & Ramana, 2013).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has the following hazard statements: H302, H315, H319, H335 . These indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
1-[2-bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O/c11-8-2-1-6(10(12,13)14)5-7(8)9(15)3-4-9/h1-2,5,15H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNCHWXCKVKIBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=CC(=C2)C(F)(F)F)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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